molecular formula C22H15Cl2NO4 B13576921 3,5-dichloro-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid

3,5-dichloro-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid

Cat. No.: B13576921
M. Wt: 428.3 g/mol
InChI Key: KFBULHPMMYYHDS-UHFFFAOYSA-N
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Description

3,5-dichloro-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid is a complex organic compound that features a dichlorobenzoic acid core with a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its stability and ability to protect amino groups during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dichloro-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group is protected using the Fmoc group. This is achieved by reacting the amino compound with fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate.

    Chlorination: The benzoic acid core is chlorinated using reagents like thionyl chloride or phosphorus pentachloride to introduce the dichloro substituents.

    Coupling Reaction: The protected amino group is then coupled with the chlorinated benzoic acid derivative under conditions that facilitate amide bond formation, such as using coupling agents like dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt).

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow reactors for chlorination and automated peptide synthesizers for the coupling reactions.

Chemical Reactions Analysis

Types of Reactions

3,5-dichloro-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The Fmoc protecting group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).

    Coupling Reactions: The compound can be used in peptide coupling reactions to form amide bonds.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or amines can be used for substitution reactions.

    Hydrolysis: Piperidine in DMF is commonly used for Fmoc deprotection.

    Coupling: DCC and HOBt are common reagents for amide bond formation.

Major Products

    Substitution: Products will vary depending on the nucleophile used.

    Hydrolysis: The major product is the deprotected amino compound.

    Coupling: The major product is the peptide or amide formed.

Scientific Research Applications

3,5-dichloro-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid has several applications in scientific research:

    Peptide Synthesis: It is used as a building block in the synthesis of peptides, where the Fmoc group protects the amino group during chain elongation.

    Medicinal Chemistry: It can be used in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.

    Biological Research: The compound can be used to study protein interactions and functions by incorporating it into synthetic peptides.

    Industrial Applications: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-dichloro-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions during the synthesis process. When the Fmoc group is removed, the free amino group can participate in further reactions, such as forming peptide bonds.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-Amino Acids: These are commonly used in peptide synthesis for protecting amino groups.

    Boc-Amino Acids: Another class of protecting groups used in peptide synthesis, where the tert-butyloxycarbonyl (Boc) group is used instead of Fmoc.

    Cbz-Amino Acids: These use the benzyloxycarbonyl (Cbz) group for protection.

Uniqueness

3,5-dichloro-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid is unique due to its dichlorobenzoic acid core, which can introduce additional reactivity and functionality compared to other Fmoc-protected amino acids. The presence of chlorine atoms can also influence the compound’s chemical properties and reactivity.

Properties

Molecular Formula

C22H15Cl2NO4

Molecular Weight

428.3 g/mol

IUPAC Name

3,5-dichloro-4-(9H-fluoren-9-ylmethoxycarbonylamino)benzoic acid

InChI

InChI=1S/C22H15Cl2NO4/c23-18-9-12(21(26)27)10-19(24)20(18)25-22(28)29-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-10,17H,11H2,(H,25,28)(H,26,27)

InChI Key

KFBULHPMMYYHDS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=C(C=C(C=C4Cl)C(=O)O)Cl

Origin of Product

United States

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